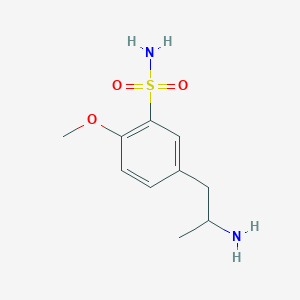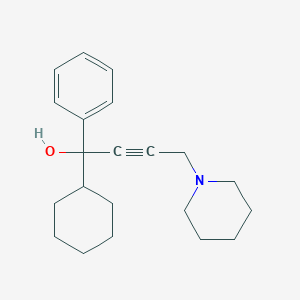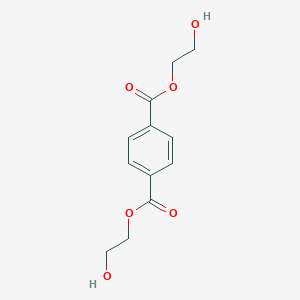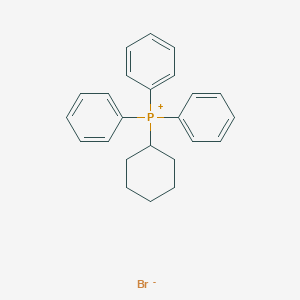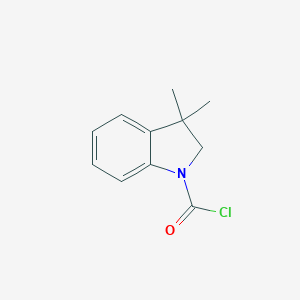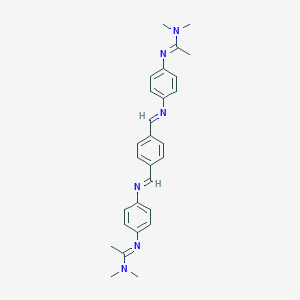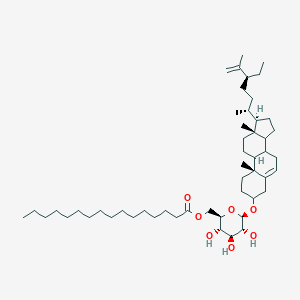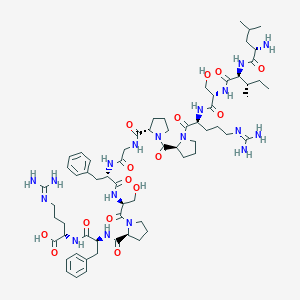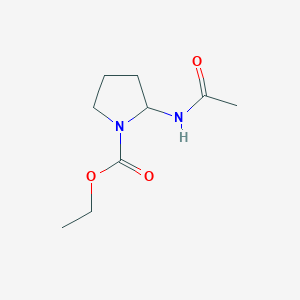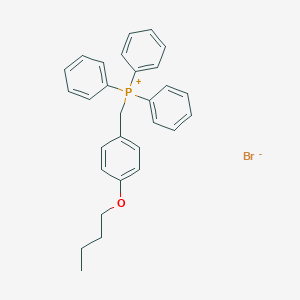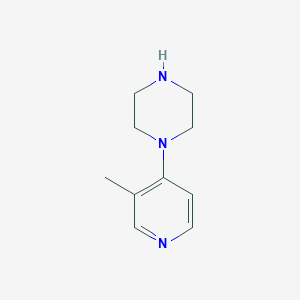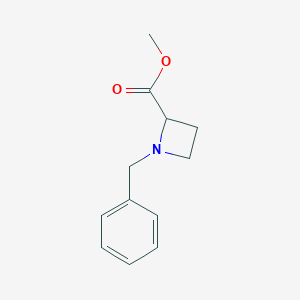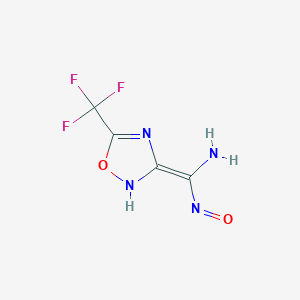
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide, also known as TRIM-NHOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting the activity of these enzymes, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can prevent the growth and proliferation of cancer cells. Similarly, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to have a range of biochemical and physiological effects. For example, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of histone deacetylases, which can lead to the upregulation of pro-apoptotic genes. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have low toxicity, which is an important consideration for drug development. However, one of the limitations of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
Direcciones Futuras
There are several future directions for research on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. One area of interest is the development of new cancer therapies based on N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide. In addition, further studies are needed to fully understand the mechanism of action of N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide and its potential applications in the treatment of neurodegenerative diseases. Furthermore, research is needed to develop new synthetic methods for N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide that can improve its solubility and make it easier to work with in the lab.
Métodos De Síntesis
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide can be synthesized using a multi-step procedure that involves the reaction of 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been shown to exhibit potent anti-cancer activity by inhibiting the activity of histone deacetylases. In addition, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been found to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
Número CAS |
120493-20-1 |
|---|---|
Nombre del producto |
N-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
Fórmula molecular |
C4H3F3N4O2 |
Peso molecular |
196.09 g/mol |
Nombre IUPAC |
N'-hydroxy-5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H3F3N4O2/c5-4(6,7)3-9-2(11-13-3)1(8)10-12/h12H,(H2,8,10) |
Clave InChI |
WBKDMGNJICUPLS-UPHRSURJSA-N |
SMILES isomérico |
C/1(=C(/N)\N=O)\NOC(=N1)C(F)(F)F |
SMILES |
C1(=NOC(=N1)C(F)(F)F)C(=NO)N |
SMILES canónico |
C1(=C(N)N=O)NOC(=N1)C(F)(F)F |
Sinónimos |
1,2,4-Oxadiazole-3-carboximidamide,N-hydroxy-5-(trifluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



